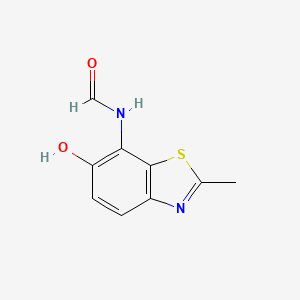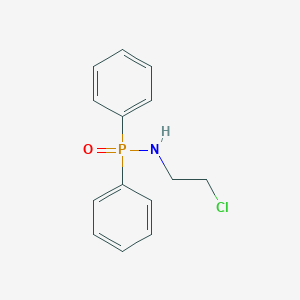![molecular formula C9H15N2O4PS B14352665 Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate CAS No. 90338-99-1](/img/structure/B14352665.png)
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate is a chemical compound known for its unique structure and properties It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a dimethyl phosphate group and a propan-2-yl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a suitable phosphating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can result in various functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or modulating a receptor’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-[(methylthio)pyrimidin-5-yl] phosphate
- Dimethyl 2-[(ethylthio)pyrimidin-5-yl] phosphate
- Dimethyl 2-[(butylthio)pyrimidin-5-yl] phosphate
Uniqueness
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties may enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
90338-99-1 |
|---|---|
Formule moléculaire |
C9H15N2O4PS |
Poids moléculaire |
278.27 g/mol |
Nom IUPAC |
dimethyl (2-propan-2-ylsulfanylpyrimidin-5-yl) phosphate |
InChI |
InChI=1S/C9H15N2O4PS/c1-7(2)17-9-10-5-8(6-11-9)15-16(12,13-3)14-4/h5-7H,1-4H3 |
Clé InChI |
POSITRZJTJYALR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=NC=C(C=N1)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


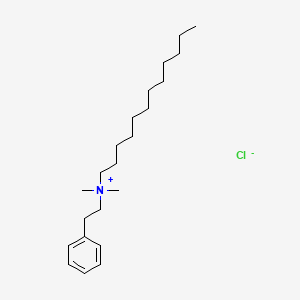
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
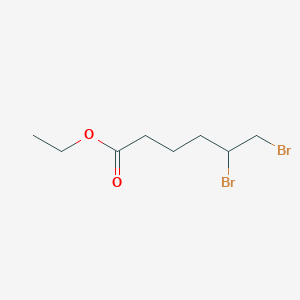
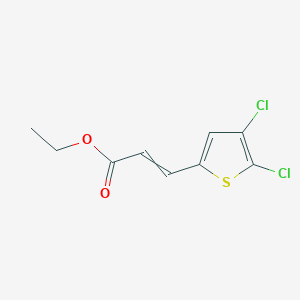
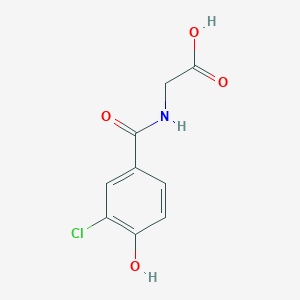
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
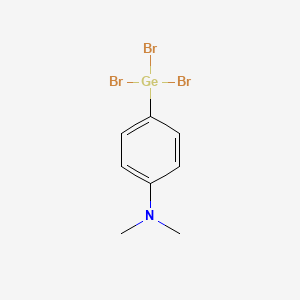
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
